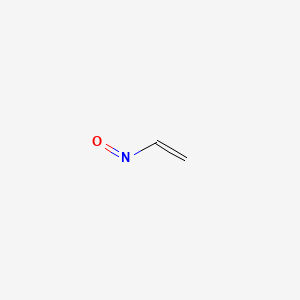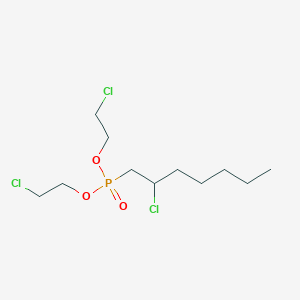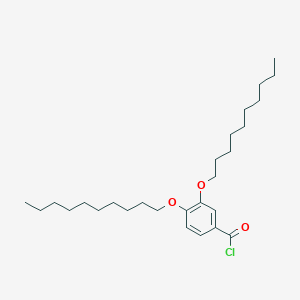
3,4-Bis(decyloxy)benzoyl chloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,4-Bis(decyloxy)benzoyl chloride is an organic compound that belongs to the class of benzoyl chlorides It is characterized by the presence of two decyloxy groups attached to the benzene ring at the 3 and 4 positions, along with a benzoyl chloride functional group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-Bis(decyloxy)benzoyl chloride typically involves the acylation of 3,4-dihydroxybenzaldehyde with decyl bromide, followed by the conversion of the resulting product to the benzoyl chloride derivative. The reaction conditions often include the use of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) to facilitate the reaction.
Industrial Production Methods
On an industrial scale, the production of this compound may involve similar synthetic routes but optimized for larger quantities. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
化学反応の分析
Types of Reactions
3,4-Bis(decyloxy)benzoyl chloride can undergo various chemical reactions, including:
Substitution Reactions: The benzoyl chloride group can be substituted by nucleophiles such as amines or alcohols to form amides or esters, respectively.
Oxidation Reactions: The compound can be oxidized under specific conditions to form corresponding carboxylic acids.
Reduction Reactions: Reduction of the benzoyl chloride group can lead to the formation of benzyl alcohol derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as amines or alcohols in the presence of a base like sodium hydroxide.
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Major Products
Amides and Esters: Formed from nucleophilic substitution reactions.
Carboxylic Acids: Resulting from oxidation reactions.
Alcohols: Produced from reduction reactions.
科学的研究の応用
3,4-Bis(decyloxy)benzoyl chloride has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Material Science: Incorporated into liquid crystal elastomers to enhance their properties.
Pharmaceuticals: Potential use in the development of new drug molecules due to its reactivity and functional groups.
作用機序
The mechanism of action of 3,4-Bis(decyloxy)benzoyl chloride involves its reactivity towards nucleophiles and electrophiles. The benzoyl chloride group is highly reactive and can form covalent bonds with nucleophiles, leading to the formation of various derivatives. The decyloxy groups provide hydrophobic characteristics, influencing the compound’s solubility and interaction with other molecules.
類似化合物との比較
Similar Compounds
4-Benzyloxy-3-methoxybenzaldehyde: Used in similar synthetic applications.
Benzyl Chloride: A simpler compound with similar reactivity but lacking the decyloxy groups.
Uniqueness
3,4-Bis(decyloxy)benzoyl chloride is unique due to the presence of two long alkyl chains (decyloxy groups), which impart distinct physical and chemical properties compared to simpler benzoyl chlorides. These groups enhance the compound’s solubility in organic solvents and its potential for use in material science applications.
特性
CAS番号 |
134784-41-1 |
|---|---|
分子式 |
C27H45ClO3 |
分子量 |
453.1 g/mol |
IUPAC名 |
3,4-didecoxybenzoyl chloride |
InChI |
InChI=1S/C27H45ClO3/c1-3-5-7-9-11-13-15-17-21-30-25-20-19-24(27(28)29)23-26(25)31-22-18-16-14-12-10-8-6-4-2/h19-20,23H,3-18,21-22H2,1-2H3 |
InChIキー |
RYCMHTCBAUIKBU-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCCCCOC1=C(C=C(C=C1)C(=O)Cl)OCCCCCCCCCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Alanine, N-[(2-hydroxyphenyl)methyl]-2-methyl-](/img/structure/B14265601.png)
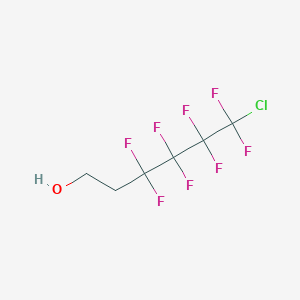
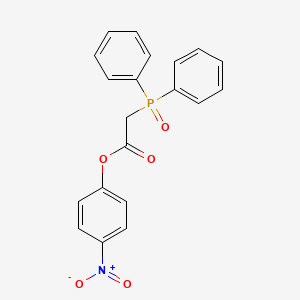
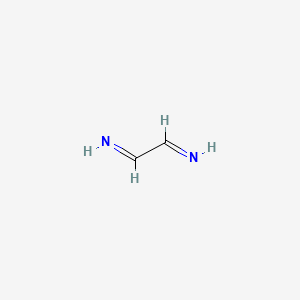
![1,4,7-Tris[(1H-pyrazol-1-yl)methyl]-1,4,7-triazonane](/img/structure/B14265618.png)
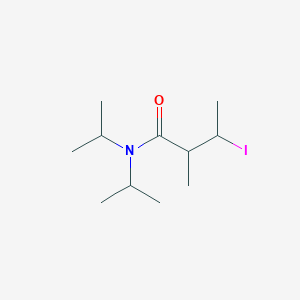
![{[(2,5-Dimethylphenyl)methyl]sulfanyl}(trimethyl)stannane](/img/structure/B14265623.png)


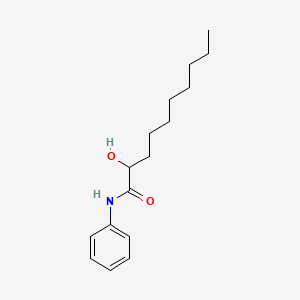

![4-{2-[4-(But-3-en-1-yl)phenyl]ethenyl}-1,1'-biphenyl](/img/structure/B14265650.png)
